molecular formula C13H14F6N2O2 B7007705 N-[(3R,6S)-1-(cyclobutene-1-carbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

N-[(3R,6S)-1-(cyclobutene-1-carbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

Cat. No.: B7007705
M. Wt: 344.25 g/mol
InChI Key: DSUVRZMRJQWDLP-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,6S)-1-(cyclobutene-1-carbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide is a complex organic compound characterized by its unique structural features, including a cyclobutene ring, a trifluoromethyl group, and a piperidine ring

Properties

IUPAC Name

N-[(3R,6S)-1-(cyclobutene-1-carbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F6N2O2/c14-12(15,16)9-5-4-8(20-11(23)13(17,18)19)6-21(9)10(22)7-2-1-3-7/h2,8-9H,1,3-6H2,(H,20,23)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUVRZMRJQWDLP-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1)C(=O)N2CC(CCC2C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C1)C(=O)N2C[C@@H](CC[C@H]2C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,6S)-1-(cyclobutene-1-carbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Cyclobutene Ring Formation: The cyclobutene ring is formed through a cyclization reaction, often involving a diene precursor and a suitable catalyst.

    Final Coupling Reaction: The final step involves coupling the cyclobutene and piperidine intermediates with trifluoroacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,6S)-1-(cyclobutene-1-carbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3R,6S)-1-(cyclobutene-1-carbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,6S)-1-(cyclobutene-1-carbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,6S)-1-(cyclobutene-1-carbonyl)-6-(methyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
  • N-[(3R,6S)-1-(cyclobutene-1-carbonyl)-6-(ethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

Uniqueness

N-[(3R,6S)-1-(cyclobutene-1-carbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

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